molecular formula C17H15NO2 B7784394 (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile

(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile

Cat. No.: B7784394
M. Wt: 265.31 g/mol
InChI Key: FXBALPNGWRQTOL-GDNBJRDFSA-N
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Description

(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a nitrile group attached to a conjugated system of phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzophenone.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3-phenylpropylamine.

    Substitution: Formation of halogenated derivatives such as 2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enyl chloride.

Scientific Research Applications

Chemistry

In organic chemistry, (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the preparation of various organic compounds.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory or anticancer properties.

Medicine

Research into the pharmacological properties of this compound is ongoing. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In the material science industry, the compound’s conjugated system and electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism by which (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-dimethoxyphenyl)acrylic acid
  • (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one
  • (2E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid

Uniqueness

(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is unique due to the presence of both a nitrile group and a conjugated system, which imparts distinct electronic properties. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in material science and medicinal chemistry.

Properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13/h3-11H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBALPNGWRQTOL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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